molecular formula C8H8N2 B6183622 1-cyclopropyl-3-ethynyl-1H-pyrazole CAS No. 2624137-36-4

1-cyclopropyl-3-ethynyl-1H-pyrazole

Cat. No.: B6183622
CAS No.: 2624137-36-4
M. Wt: 132.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-3-ethynyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-ethynyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and provides good yields under mild conditions.

Industrial Production Methods

Industrial production methods for pyrazole derivatives often utilize transition-metal catalysts and photoredox reactions. One-pot multicomponent processes are also employed to streamline the synthesis and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-ethynyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen.

    Substitution: Palladium or copper catalysts, aryl halides.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-3-ethynyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2624137-36-4

Molecular Formula

C8H8N2

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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